molecular formula C6H5ClFNO B12821848 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one

6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one

Cat. No.: B12821848
M. Wt: 161.56 g/mol
InChI Key: POIPDICLUBPAEB-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6H5ClFNO It is a derivative of pyridinone, characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoropyridine and methylating agents.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Steps: The methylation of 2-chloro-3-fluoropyridine is followed by oxidation to introduce the ketone functionality, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 6-methoxy-3-fluoro-4-methylpyridin-2(1H)-one.

Scientific Research Applications

6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-fluoro-4-methylpyridine: Lacks the ketone functionality, making it less reactive in certain chemical reactions.

    6-Chloro-3-fluoro-4-methylpyridin-2-amine: Contains an amine group instead of a ketone, leading to different biological activity and chemical reactivity.

Uniqueness

6-Chloro-3-fluoro-4-methylpyridin-2(1H)-one is unique due to the presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methyl) groups on the pyridine ring, along with the ketone functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

6-chloro-3-fluoro-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H5ClFNO/c1-3-2-4(7)9-6(10)5(3)8/h2H,1H3,(H,9,10)

InChI Key

POIPDICLUBPAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=C1)Cl)F

Origin of Product

United States

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